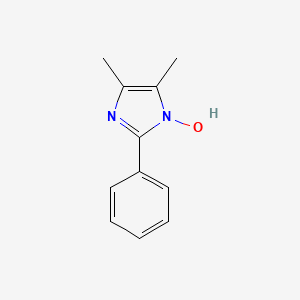

4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

Description

Significance of the Imidazole (B134444) Heterocyclic System in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. This structural motif is integral to a vast array of natural products, including the essential amino acid histidine and its derivative, the neurotransmitter histamine. In medicinal chemistry, the imidazole nucleus is recognized as a "privileged structure" due to its versatile binding properties and its presence in numerous therapeutic agents. The ability of its nitrogen atoms to participate in hydrogen bonding often enhances the water solubility of drug molecules. Consequently, imidazole derivatives exhibit a wide spectrum of biological activities, serving as anticancer, antifungal, antibacterial, and anti-inflammatory agents. Beyond pharmaceuticals, imidazoles are employed in materials science as components of ionic liquids, catalysts, and coordination polymers.

Overview of N-Oxygenated Imidazole Derivatives and Their Chemical Relevance

N-oxygenated imidazoles, a class that includes N-hydroxyimidazoles and their tautomeric forms, imidazole N-oxides, are highly valuable synthetic intermediates. The introduction of an oxygen atom to a ring nitrogen significantly alters the electronic properties of the imidazole core, enhancing its chemical reactivity and creating new pathways for functionalization. Imidazole N-oxides, in particular, serve as versatile precursors for constructing more complex, substituted imidazole systems. They readily participate in cycloaddition, metal-free coupling, and multicomponent reactions. This reactivity makes them important building blocks in the synthesis of natural products, specialized catalysts, and ligands for coordination chemistry.

Structural Classification and Nomenclature of Imidazole N-Oxides and N-Hydroxyimidazoles

The structural classification of N-oxygenated imidazoles centers on the location of the oxygen atom.

N-Hydroxyimidazoles : These compounds feature a hydroxyl (-OH) group covalently bonded to a nitrogen atom of the imidazole ring. The title compound, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, belongs to this class, with the hydroxyl group located at the N1 position.

Imidazole N-Oxides : In this form, an oxygen atom is coordinated to a ring nitrogen, creating a structure with formal positive and negative charges on the nitrogen and oxygen, respectively.

These two forms can interconvert through proton transfer in a process known as prototropic tautomerism. For this compound, the N-hydroxy form can exist in equilibrium with its tautomer, 4,5-dimethyl-2-phenyl-1H-imidazole 3-oxide. The predominant form depends on various factors, including the solvent, physical state (solid or solution), and the electronic nature of the substituents on the ring. researchgate.net

Properties

CAS No. |

38779-78-1 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-hydroxy-4,5-dimethyl-2-phenylimidazole |

InChI |

InChI=1S/C11H12N2O/c1-8-9(2)13(14)11(12-8)10-6-4-3-5-7-10/h3-7,14H,1-2H3 |

InChI Key |

XIUXPALHIFLMJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 2 Phenyl 1h Imidazol 1 Ol and Analogous N Hydroxyimidazoles

Cyclization Reactions for N-Hydroxyimidazole Ring Formation

Cyclization reactions represent a fundamental approach to the construction of the N-hydroxyimidazole ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the creation of two or more covalent bonds.

Condensation of α-(Hydroxyimino)ketones with Hexahydro-1,3,5-triazines

A well-established method for the synthesis of 2-unsubstituted imidazole (B134444) N-oxides involves the condensation of α-hydroxyiminoketones with formaldimines. mdpi.com Hexahydro-1,3,5-triazines, which are known to be in equilibrium with or serve as precursors to N-methyleneamines (formaldimines), can be employed in these reactions. daneshyari.com N,N',N''-trisubstituted hexahydro-1,3,5-triazines are generated from the condensation of a primary amine and formaldehyde. wikipedia.org These triazines can then react with α-(hydroxyimino)ketones, such as the monooxime of butane-2,3-dione, in a refluxing solvent like ethanol. daneshyari.com Under these conditions, the triazines are understood to dissociate, releasing the monomeric N-methyleneamines which then react with the α-(hydroxyimino)ketone to form the corresponding imidazole N-oxide. daneshyari.com

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| α-(Hydroxyimino)ketone | Hexahydro-1,3,5-triazine | 2-Unsubstituted Imidazole N-oxide | Refluxing Ethanol |

Reaction of Aliphatic α-Hydroxyamino Oximes with Perfluoroaromatic Aldehydes

A direct route to N-hydroxyimidazoles involves the reaction of aliphatic α-hydroxyamino oximes with perfluoroaromatic aldehydes. researchgate.net In this synthetic pathway, the reaction of an aliphatic α-hydroxyamino oxime with a perfluoroaromatic aldehyde, such as pentafluorobenzaldehyde, in a solvent like aqueous methanol (B129727) at room temperature initially yields an α-perfluoroaryl nitrone. researchgate.net Subsequent heating of this nitrone intermediate in acetic acid leads to cyclization, affording the corresponding 1-hydroxy-1H-imidazole. researchgate.net This method provides a pathway to N-hydroxyimidazoles with perfluoroaryl substituents at the C2 position.

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Conditions |

| Aliphatic α-hydroxyamino oxime | Perfluoroaromatic aldehyde | α-Perfluoroaryl nitrone | 1-Hydroxy-2-perfluoroaryl-1H-imidazole | 1. Aqueous Methanol, RT; 2. Acetic Acid, Heat |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like N-hydroxyimidazoles in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity.

Aldehyde-Catalyzed Condensations Involving Imidazole N-Oxides, C-H Acids, and Aldehydes

A notable multicomponent strategy for the C2-functionalization of 2-unsubstituted imidazole N-oxides involves their reaction with various C-H acids and aldehydes. daneshyari.combeilstein-journals.org This metal-free reaction is typically carried out by refluxing a mixture of the 2-unsubstituted imidazole N-oxide, a C-H acid (such as Meldrum's acid, barbituric acid, dimedone, or 4-hydroxycoumarin), and an aldehyde in a suitable solvent like acetonitrile. daneshyari.combeilstein-journals.orgdntb.gov.ua This method allows for broad structural variations in the starting materials, leading to a diverse range of functionalized imidazole derivatives. daneshyari.com The imidazole N-oxide acts as a 'C'-nucleophile in this process without the need for an acid or base catalyst. beilstein-journals.org

| Imidazole N-oxide | C-H Acid | Aldehyde | Solvent | Product |

| 2-Unsubstituted Imidazole N-oxide | Meldrum's Acid | Various Aldehydes | Acetonitrile | C2-functionalized Imidazole N-oxide |

| 2-Unsubstituted Imidazole N-oxide | Barbituric Acid | Various Aldehydes | Acetonitrile/Water | C2-functionalized Imidazole N-oxide |

Mechanistic Pathways of Multicomponent Condensation Reactions

The proposed mechanism for the multicomponent condensation of imidazole N-oxides, C-H acids, and aldehydes generally begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the C-H acid. beilstein-journals.orgnih.gov This initial step forms an enone intermediate. Subsequently, the 2-unsubstituted imidazole N-oxide undergoes a Michael-type addition to this electron-deficient enone. daneshyari.combeilstein-journals.org This nucleophilic addition of the imidazole N-oxide at its C2 position to the activated double bond of the enone, followed by subsequent intramolecular rearrangement, leads to the formation of the final C2-functionalized imidazole product. beilstein-journals.org

Green Chemistry Approaches in N-Hydroxyimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including N-hydroxyimidazoles, to develop more environmentally benign and sustainable processes. mdpi.comresearchgate.net These approaches focus on reducing or eliminating the use of hazardous substances, employing milder reaction conditions, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rjptonline.orgmdpi.com The synthesis of benzimidazole (B57391) derivatives, which are structurally related to N-hydroxyimidazoles, has been successfully achieved using microwave irradiation, often in solvent-free conditions or using green solvents like water or ethanol. rjptonline.orgmdpi.com For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be efficiently carried out under microwave irradiation to yield benzimidazoles. mdpi.com While specific examples for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol are not detailed, the application of these green methodologies to N-hydroxyimidazole synthesis is a promising area for future research. The use of biocatalysts and ultrasound-mediated reactions are other green approaches that have been successfully employed for the synthesis of various N-heterocyclic compounds and could be adapted for N-hydroxyimidazole synthesis. mdpi.com

| Green Chemistry Approach | Advantages | Potential Application in N-Hydroxyimidazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Condensation and cyclization reactions |

| Use of Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact | As a reaction medium for cyclization or multicomponent reactions |

| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis of chiral N-hydroxyimidazoles |

| Ultrasound-Mediated Reactions | Enhanced reaction rates, improved yields | Promotion of condensation and cyclization steps |

Ultrasound-Assisted Synthesis Protocols for Hydroxy Imidazole N-Oxides

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for creating physiologically and chemically active compounds through greener reaction pathways. researchgate.netrsc.org This technique, a form of sonochemistry, enhances reaction rates and often leads to better yields by utilizing the phenomenon of acoustic cavitation. rsc.orgrsc.orgnih.gov For the synthesis of hydroxy imidazole N-oxides, ultrasound-assisted methods offer significant advantages over conventional, energy-intensive protocols. researchgate.netrsc.org

Ultrasound-assisted synthesis of imidazole derivatives, including N-oxides, has been shown to be extremely efficient, promoting reactions through the high-energy environment created by cavitation. rsc.orgmdpi.com This method accelerates mass transfer and can lead to remarkable improvements in reaction times and yields. nih.gov For instance, some ultrasound-assisted syntheses of substituted imidazoles achieve yields of up to 97% in as little as 20 to 50 minutes, a substantial improvement over conventional reflux conditions that may take hours for lower yields. mdpi.comresearchgate.net

The acid-catalyzed condensation of iminoketones with aldehydes represents a robust strategy for forming the C–N bonds necessary for creating hydroxy imidazole N-oxides. researchgate.netrsc.org When coupled with ultrasound, this methodology becomes a more scalable and green synthetic strategy. researchgate.netrsc.org The optimization of reaction conditions under ultrasonic irradiation is crucial for achieving the best possible yields. rsc.org

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Imidazole Derivatives

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Zr(acac)₄ | 20-50 min | up to 97% | mdpi.comresearchgate.net |

| Conventional Reflux | Zr(acac)₄ | ~3 h | up to 84% | mdpi.com |

| Ultrasound-Assisted | Ionic Liquid | 35-60 min | 73-98% | nih.gov |

| Conventional Reflux | Ionic Liquid | 120-190 min | 38-86% | nih.gov |

| Ultrasound-Assisted | SBA-SO₃H | 8 min | 94% | nih.gov |

Catalyst-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, there is a growing focus on developing synthetic routes that avoid organic solvents and catalysts, leading to cleaner, more efficient, and economical technologies. taylorfrancis.com These methods enhance safety, simplify the work-up process, and reduce costs. taylorfrancis.com For the synthesis of imidazole derivatives, multi-component reactions (MCRs) are particularly attractive as they are one-pot processes that exhibit high atom economy and selectivity. taylorfrancis.com

The development of environmentally benign procedures often involves solvent-free reactions, which can enhance reactivity and selectivity. taylorfrancis.com While many syntheses of substituted imidazoles employ catalysts, there is an increasing interest in catalyst-free approaches, often coupled with techniques like microwave or ultrasound irradiation to drive the reaction. taylorfrancis.comppor.az These strategies align with the goal of creating sustainable chemical processes by minimizing waste and avoiding the use of toxic and expensive catalysts. taylorfrancis.com The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium also represents a greener alternative to traditional organic solvents. mdpi.com

Derivatization and Functionalization during Synthesis

The synthesis of the imidazole core allows for significant variation through the introduction of different substituents. The choice of starting materials directly influences the final structure, enabling the targeted synthesis of compounds like this compound and other N-substituted derivatives.

Introduction of Phenyl and Methyl Substituents in Imidazole Ring Formation

The most common and versatile method for synthesizing 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction. doi.orgnih.gov This reaction typically involves an aldehyde, a 1,2-diketone, a primary amine, and a source of ammonia (B1221849), often ammonium (B1175870) acetate (B1210297). doi.orgasianpubs.org

To synthesize a compound like this compound, specific precursors are required:

Phenyl group at C2: Benzaldehyde is used as the aldehyde component.

Methyl groups at C4 and C5: Diacetyl (2,3-butanedione) serves as the 1,2-diketone.

The general mechanism involves the condensation of these components. For N-hydroxyimidazoles, the reaction pathway involves the condensation of a monoxime of a diketone with an aldehyde and ammonia or ammonium acetate. researchgate.net This is considered one of the most convenient and widespread methods for synthesizing 1-hydroxy-1H-imidazoles. researchgate.net The phenyl and methyl groups are thus incorporated directly from the starting materials during the formation of the heterocyclic ring.

Table 2: Precursors for Substituted Imidazole Synthesis

| Substituent Position | Desired Substituent | Required Precursor |

|---|---|---|

| C2 | Phenyl | Benzaldehyde |

| C4, C5 | Methyl | Diacetyl (2,3-butanedione) |

| C4, C5 | Phenyl | Benzil |

Synthetic Routes to N-Substituted Imidazole Derivatives

The N-hydroxy group of 1-hydroxyimidazoles is a key site for further derivatization. Alkylation reactions can occur at this position, leading to various N-substituted imidazole derivatives. researchgate.net However, the alkylation of 1-hydroxyimidazoles often proceeds selectively at the oxygen atom of the hydroxy group to form N-alkoxy derivatives, rather than direct N-alkylation to form 1-substituted imidazole 3-oxides. researchgate.netnih.gov

For example, the methylation of 1-hydroxyimidazoles with methyl iodide in the presence of a base typically results in the formation of 1-methoxyimidazoles. nih.gov Similarly, reaction with benzyl (B1604629) halides leads to the corresponding 1-benzyloxyimidazoles. nih.gov

An alternative route to N-substituted imidazole derivatives involves reacting a pre-formed imidazole nucleus with an appropriate electrophile. nih.govresearchgate.net For instance, reacting imidazole with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate yields an imidazole ester intermediate. nih.govresearchgate.net This intermediate can then be reacted with various amines to produce a series of N-substituted amide derivatives. nih.govresearchgate.net This highlights the versatility of the imidazole core for creating a diverse library of functionalized molecules.

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethyl 2 Phenyl 1h Imidazol 1 Ol and Imidazole N Oxides

Exploration of the N-Oxide Functionality Reactivity

The N-oxide group in imidazole (B134444) N-oxides, including 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, is the primary locus of their chemical reactivity. It influences the electron distribution within the heterocyclic ring and participates directly in a variety of reactions. This functionality allows for transformations such as cycloadditions and nucleophilic substitutions, providing pathways for the functionalization of the imidazole core. nih.govnih.gov

Imidazole N-oxides are classified as aldonitrones and function as 1,3-dipoles in cycloaddition reactions. uzh.ch This reactivity is a cornerstone of their utility, allowing for the construction of five-membered heterocyclic rings through reactions with various dipolarophiles. nih.govijrpc.com These [3+2] cycloaddition reactions are a powerful tool for synthesizing complex, fused, or substituted imidazole derivatives. nih.govmdpi.com

Imidazole N-oxides readily react with electron-deficient olefins and other dipolarophiles. nih.govresearchgate.net The reaction between a 1,3-dipole such as an imidazole N-oxide and an electron-deficient dipolarophile is a classic example of a [3+2] cycloaddition. uzh.ch For instance, they react with ylidenes, such as those derived from ethyl cyanoacetate, to form complex imidazole derivatives. nih.gov The reaction proceeds regardless of the presence of electron-withdrawing or electron-donating groups on the N-substituent of the imidazole N-oxide. researchgate.net Similarly, reactions with β,β-difluorostyrenes and 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) lead to imidazole-functionalized arylacetates and dicyanomethylidene-functionalized imidazoles, respectively. mdpi.com These reactions highlight the N-oxide's ability to engage with a variety of electron-poor partners to create new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Imidazole N-Oxides

| Imidazole N-Oxide Reactant | Dipolarophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Substituted Imidazole N-Oxides | Ethyl Cyanoacetate Ylidenes | Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetate derivatives | 18-86% | nih.govresearchgate.net |

| Imidazole N-Oxides | β,β-Difluorostyrenes | Imidazole-functionalized arylacetates | Moderate | mdpi.com |

| 2-Unsubstituted Imidazole N-Oxides | 2,2-Bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) | Push-pull dicyanomethylidene-functionalized imidazoles | High | uzh.chmdpi.com |

The initial products of [3+2] cycloaddition reactions involving imidazole N-oxides are often unstable cycloadducts. nih.govuzh.ch These intermediates can undergo spontaneous rearrangement, aromatization, or fragmentation to yield the final, more stable products. For example, in the reaction with ylidenes, an unstable cycloadduct is formed first, which then rearomatizes and undergoes ring-opening. nih.gov A subsequent retro-one reaction breaks a C-C bond to generate the final product. researchgate.net

Similarly, the reaction with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) proceeds through a stepwise mechanism rather than a concerted cycloaddition. uzh.ch A zwitterionic key intermediate is formed via nucleophilic addition. This intermediate can then undergo a 1,5-dipolar electrocyclization to form a labile 'cycloadduct', which subsequently transforms into the final product. uzh.ch In the presence of water, this intermediate can be trapped to form imidazol-2-ones, demonstrating the stepwise nature of the reaction and the lability of the primary adducts. uzh.ch

The N-oxide functionality activates the imidazole ring for nucleophilic attack, enabling substitution reactions that would not occur on the parent imidazole. These reactions often proceed via mechanisms like SNH (nucleophilic substitution of hydrogen) or cine-substitution, leading to functionalization at specific carbon atoms of the heterocyclic core. nih.govresearchgate.net

Direct C-H functionalization of the imidazole N-oxide ring is an efficient method for synthesizing substituted imidazoles. A notable example is the transition-metal-free C–H/C–Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium. nih.gov This reaction proceeds through a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the imidazole N-oxide. nih.govresearchgate.net

Another pathway for functionalization is cine-substitution. Activation of the N-oxide with reagents like oxalyl chloride or tosyl halides generates a reactive imidazolium (B1220033) intermediate. nih.govresearchgate.net This intermediate can then be attacked by a nucleophile at a position adjacent to the original point of activation, followed by the elimination of the activating group, resulting in substitution at a different position on the ring. nih.gov For instance, treatment with tosyl halides can lead to 2-haloimidazoles through a proposed cine-substitution of a 3-tosyl group with a halogen anion. researchgate.net

Table 2: C-H Functionalization Reactions of Imidazole N-Oxides

| Reaction Type | Imidazole N-Oxide Reactant | Reagent | Functionalization Position | Mechanism | Reference |

|---|---|---|---|---|---|

| C–H/C–Li Coupling | 2H-Imidazole 1-oxides | Pentafluorophenyllithium | C-5 | SNH | nih.gov |

| C–H/C–H Coupling | 2H-Imidazole 1-oxides | Polyphenols | C-5 | SNH | nih.gov |

In certain contexts, particularly in multicomponent reactions, 2-unsubstituted imidazole N-oxides can act as carbon nucleophiles in Michael-type additions. nih.gov This reactivity is observed in the absence of acid or base catalysts, where the N-oxide itself initiates the reaction. nih.gov

A typical example involves a three-component reaction between a 2-unsubstituted imidazole N-oxide, an aldehyde, and a C-H acidic compound like Meldrum's acid or barbituric acid. nih.govresearchgate.net The reaction is believed to start with a Knoevenagel condensation between the aldehyde and the C-H acid to form an electron-deficient enone. The imidazole N-oxide then acts as a nucleophile, attacking the enone in a Michael-type addition to form an intermediate. nih.gov This intermediate subsequently cyclizes and rearranges to yield the C-2 functionalized imidazole product. nih.gov This demonstrates the dual role of imidazole N-oxides, which can behave as 1,3-dipoles or as nucleophiles depending on the reaction conditions and partners. nih.govresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic Cine-Substitution Processes

A notable reaction pathway for imidazole N-oxides is nucleophilic cine-substitution, which allows for the introduction of substituents at positions different from the one initially bearing a leaving group. This process is particularly effective for the halogenation of 2-unsubstituted imidazole N-oxides. nih.govosi.lv

The reaction is typically initiated by the activation of the N-oxide oxygen atom through acylation, for instance, with tosyl halides (TsHal) or oxalyl chloride. nih.gov This activation step generates a highly reactive O-acylated imidazolium intermediate. In this intermediate, the C-2 position becomes susceptible to nucleophilic attack by a halide ion. The subsequent elimination of the acyl group and rearrangement leads to the formation of a 2-haloimidazole. nih.govresearchgate.net

The proposed mechanism involves the nucleophilic attack of the halide ion at the C-2 position of the O-tosylated imidazole 1-oxide as the rate-determining step. nih.govresearchgate.net For example, using tosyl chloride or tosyl bromide in the presence of pyridine (B92270) (which acts as both a base and an acylation catalyst) provides an effective method for synthesizing 2-chloro- and 2-bromoimidazoles. nih.govresearchgate.net

Table 1: Nucleophilic Cine-Substitution for Halogenation of Imidazole N-Oxides nih.gov

| Halogenating Agent | Activating Agent | Product | Typical Yield |

| TsCl | Pyridine | 2-Chloroimidazole Derivative | ~80% |

| TsBr | Pyridine | 2-Bromoimidazole Derivative | Generally higher than chlorination |

| Oxalyl Chloride | N/A | Imidazolium Chloride Intermediate | Intermediate |

Metal-Free C-H/C-Li Coupling Reactions

Transition-metal-free coupling reactions represent a significant advancement in C-H functionalization, and imidazole N-oxides are excellent substrates for these transformations. beilstein-journals.org Specifically, the direct C-H/C-Li cross-coupling proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.govnih.gov

In this reaction, the C-5 position of 2H-imidazole 1-oxides, which are non-aromatic, acts as an electrophilic center. beilstein-journals.org This site is susceptible to attack by strong carbon nucleophiles like organolithium reagents. A notable example is the coupling of 2H-imidazole 1-oxides with pentafluorophenyllithium. nih.govresearchgate.net This reaction provides a direct route to (poly)fluoroaryl-substituted imidazoles, which are of interest for bioactive compounds. nih.gov

The SNH reaction can proceed through two main pathways: an "addition-elimination" SNH(AE) mechanism or an "addition-oxidation" SNH(AO) scheme, leading to either deoxygenated or N-oxide products, respectively. beilstein-journals.org This methodology has also been successfully applied to couple imidazole N-oxides with other nucleophiles like carboranyllithium and various polyphenols, demonstrating its versatility. beilstein-journals.orgnih.gov

Table 2: Examples of Metal-Free C-H/C-Li Coupling of 2H-Imidazole 1-Oxides nih.govbeilstein-journals.org

| Nucleophile | Product Type | Position of Substitution |

| Pentafluorophenyllithium | C-5 (Poly)fluoroaryl Imidazole | C-5 |

| Carboranyllithium | C-5 Carboranyl Imidazole (N-Oxide and Deoxygenated) | C-5 |

| Polyphenols (via C-H/C-H coupling) | C-5 Polyphenolic Imidazole | C-5 |

Hydroxyl Group Reactivity

Ether Formation from the N-Hydroxyl Group

The N-hydroxyl group of imidazol-1-ols, the tautomeric form of imidazole N-oxides, can undergo O-alkylation to form ethers. This reaction typically follows the principles of the Williamson ether synthesis, which involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

First, the N-hydroxyl group is deprotonated by a suitable base to form the corresponding oxygen anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide (e.g., 1-bromopentane), to yield a 3-alkoxyimidazolium salt. researchgate.netmasterorganicchemistry.commdpi.com This process provides a straightforward method for synthesizing diversely substituted, non-symmetric 1,3-dialkoxyimidazolium salts, which can exhibit properties of room-temperature ionic liquids. mdpi.com

The efficiency of this SN2 reaction is highest with primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products. masterorganicchemistry.com

Rearrangement Reactions

Thermal Rearrangement of N-Hydroxyimidazole Thiocarbamoyl Derivatives

N-Hydroxyimidazole derivatives can be utilized in thermal rearrangement reactions to introduce sulfur functional groups onto the imidazole ring. umich.eduarkat-usa.org The process begins with the thiocarbamoylation of an N-hydroxyimidazole. umich.edu This is achieved by reacting the N-hydroxyimidazole with a base like sodium hydride (NaH), followed by the addition of an N,N-disubstituted thiocarbamoyl chloride. arkat-usa.orgumich.edu

The resulting N-hydroxyimidazole thiocarbamoyl derivative, when heated in a suitable solvent such as chlorobenzene, undergoes a clean thermal rearrangement. arkat-usa.orgumich.edu This transformation is believed to proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement mechanism. arkat-usa.orgresearchgate.net The reaction yields a mixture of the corresponding 2-thiol and 4-thiol ester derivatives, often in a roughly 1:1 ratio. umich.eduarkat-usa.org This method provides a simple and direct entry into 4-thio-imidazole motifs, which are otherwise challenging to synthesize directly. arkat-usa.org

Table 3: Thermal Rearrangement of N-Hydroxyimidazole Thiocarbamoyl Derivative arkat-usa.orgumich.edu

| Starting Material | Reaction Condition | Products | Product Ratio (2-thiol : 4-thiol) |

| N-(Dimethylthiocarbamoyl)-oxy-imidazole | Reflux in Chlorobenzene (~140 °C) for 1 hr | 1-(Dimethylcarbamothioyl)-1H-imidazole-2(3H)-thione & 1-(Dimethylcarbamothioyl)-1H-imidazole-4(5H)-thione | ~1 : 1 |

Deoxygenation and Reduction Strategies

The N-oxide functionality of this compound and related compounds can be removed through various deoxygenation and reduction methods. These strategies are crucial for accessing the corresponding parent imidazole derivatives. mdpi.com

A common and effective method for deoxygenation is treatment with Raney-nickel. This reagent smoothly removes the oxygen atom to yield the 1,4,5-trisubstituted imidazole. mdpi.com Another chemical method involves the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), which are known to efficiently deoxygenate heterocyclic N-oxides. nih.gov

Furthermore, reduction can be achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). stackexchange.com Nitrogen heterocycles are generally more electrophilic than benzene (B151609) and are thus susceptible to hydride attack. However, reaction conditions must be carefully controlled, as the use of reagents like NaBH₄ in protic solvents can sometimes lead to the further reduction of the imidazole ring or even reductive ring cleavage. stackexchange.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethyl 2 Phenyl 1h Imidazol 1 Ol

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent method for functional group identification.

The IR spectrum of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic methyl groups are also readily identified. Aromatic C-H stretches typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

The vibrations of the imidazole (B134444) and phenyl rings produce a series of sharp bands in the fingerprint region (below 1650 cm⁻¹). The C=N stretching vibration of the imidazole ring is typically observed around 1600 cm⁻¹. researchgate.net The C=C stretching vibrations from both the aromatic phenyl and imidazole rings result in absorptions in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.net The presence of an N-O bond, characteristic of the imidazol-1-ol structure, would give rise to a stretching vibration in the 1200-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | Hydroxyl (O-H) | Stretching |

| > 3000 | Aromatic C-H | Stretching |

| < 3000 | Aliphatic C-H | Stretching |

| ~1600 | Imidazole C=N | Stretching |

| 1450 - 1600 | Aromatic C=C | Ring Stretching |

| 1200 - 1300 | N-Oxide (N-O) | Stretching |

Note: Wavenumber ranges are based on established group frequencies and data from related imidazole compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide precise mass measurement to unequivocally confirm its elemental composition, is not available in the reviewed scientific literature.

X-ray Crystallography

There are no published reports of single-crystal X-ray diffraction analysis for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Without crystallographic data, a definitive analysis of the molecular geometry and conformation of this compound in the solid state cannot be provided.

Experimentally determined bond lengths and angles for this compound are not available due to the absence of X-ray crystallography studies.

The dihedral angle between the phenyl and imidazole rings in this compound has not been experimentally determined from crystallographic data.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the nature of the intermolecular interactions that stabilize the crystal lattice of this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve single-crystal X-ray diffraction to determine the three-dimensional arrangement of the molecules in the solid state.

C-H…π Interactions

The presence of a phenyl ring in the structure of this compound indicates a potential for C-H…π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron system of the phenyl ring. However, without crystallographic data, the geometric parameters of any such interactions, which are crucial for confirming their existence and understanding their contribution to crystal stability, remain unknown.

Van der Waals Forces and Other Non-Covalent Interactions

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is necessary to provide the data required for a thorough and accurate description of its solid-state structure and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 2 Phenyl 1h Imidazol 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and properties of molecules. irjweb.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like imidazole (B134444) derivatives. Calculations are often performed using specific functionals, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p), to obtain optimized geometries and electronic properties. irjweb.comirjweb.com

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the C1-N2 and C3-N2 bond lengths in the benzimidazole (B57391) moiety were calculated to be 1.3751 Å and 1.3897 Å, respectively. irjweb.com In another study on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, the C-C bond lengths in the rings were found to range from 1.35 to 1.46 Å, while C-H bond lengths were around 1.09 Å. nih.gov These theoretical values are generally in good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. tandfonline.com

The energetic landscape provides information about the relative stability of different conformations or isomers of a molecule. For 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, theoretical calculations could explore the rotational barriers of the phenyl group and the orientation of the hydroxyl group to identify the most stable conformer.

| Parameter | 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (Compound I) | 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole (Compound II) |

| Dihedral Angle (Naphthalene to Benzimidazole) | 39.22 (8)° | 64.76 (6)° |

Table 1: Comparison of dihedral angles in two benzimidazole derivatives, illustrating how substitution affects molecular geometry. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The distribution of HOMO and LUMO densities provides insight into the reactive sites of a molecule. For many imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the phenyl ring and electron-withdrawing groups. orientjchem.org This distribution dictates the molecule's behavior in charge transfer interactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity. ppor.az

For example, in a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting significant chemical reactivity. irjweb.com In another related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the energy gap was found to be 3.87 eV. orientjchem.org These values are indicative of the potential for intramolecular charge transfer. irjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 |

Table 2: Frontier molecular orbital energies and the corresponding energy gap for two imidazole derivatives, calculated using DFT. irjweb.comorientjchem.org

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net It provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. asrjetsjournal.org

For imidazole derivatives, the MEP surface often shows negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic interaction. orientjchem.org The hydrogen atoms, particularly the one attached to the hydroxyl group, typically exhibit a positive potential, making them susceptible to nucleophilic attack. asrjetsjournal.org

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can provide insights into the 14N nuclear quadrupole coupling (NQC) constants and asymmetry parameters for imidazole derivatives. acs.org DFT can also be used to simulate vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

In a study of 4-(4-fluoro-phenyl)-1H-imidazole, DFT calculations at the B3LYP level were used to compute the vibrational wavenumbers, which showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further confirmation of the molecular structure. orientjchem.org

Calculation of Quantum Chemical Parameters

From the HOMO and LUMO energies, several global reactivity descriptors, or quantum chemical parameters, can be calculated to further quantify the reactivity of a molecule. These parameters provide a deeper understanding of the molecule's stability and electronic properties. scirp.org

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ). irjweb.com

For N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the calculated chemical hardness was found to be 2.2435 eV, which is considered relatively high. irjweb.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measure of electrophilic character. |

Table 3: Key quantum chemical parameters and their formulas, derived from HOMO and LUMO energies.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state, which is crucial for predicting material properties.

Studies on related imidazole compounds show that hydrogen-hydrogen (H···H) contacts typically account for the largest portion of the Hirshfeld surface, often comprising over 50% of all interactions. nih.govelsevierpure.com For instance, in the crystal structure of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-zyl]phenol, H···H interactions make up 61.8% of the molecular surface contacts. Similarly, an analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate (B1144303) showed H···H contacts contributing 54.4%. mdpi.com

Other significant interactions quantified include carbon-hydrogen (C···H/H···C) contacts, which are indicative of C-H···π interactions, and various hydrogen bonds such as oxygen-hydrogen (O···H/H···O) and nitrogen-hydrogen (N···H/H···N) contacts. mdpi.com The precise quantification of these interactions provides a detailed picture of the cohesive forces governing the solid-state architecture of the molecule.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Imidazole Derivatives

| Intermolecular Contact Type | Contribution in 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate (%) mdpi.com | Contribution in a Copper(II) Imidazole Complex (%) elsevierpure.com |

|---|---|---|

| H···H | 54.4 | 52.0 |

| C···H/H···C | 28.7 | 17.9 |

| O···H/H···O | 9.6 | Not specified |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This in silico approach is fundamental in drug discovery for identifying potential biological targets and elucidating the mechanisms of ligand-receptor binding. nih.gov

In silico docking studies on a wide range of imidazole-based compounds have been performed to evaluate their binding affinity against various protein targets. nih.govresearchgate.net These studies calculate a docking score or binding energy, which estimates the strength of the interaction between the ligand and the receptor's active site. nih.govajchem-a.com A lower binding energy generally indicates a more stable and favorable interaction.

For example, docking studies of imidazole analogues against acetylcholinesterase, a target for Alzheimer's disease, have been used to identify promising candidates for further pharmacological evaluation. nih.gov Similarly, various imidazole derivatives have been docked against cancer-related protein targets such as sirtuins and histone deacetylase 2 (HDAC2) to assess their potential as anticancer agents. nih.govajchem-a.com The interactions are often visualized to identify key amino acid residues involved in binding, which can include hydrogen bonds and pi-pi stacking. nih.gov

Table 2: Molecular Docking Scores of an Imidazole Derivative Against Sirtuin Family Proteins nih.gov

| Protein Target (PDB ID) | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| Sirt1 (4I5I) | -7.556 | -31.593 |

| Sirt2 (4RMH) | -9.056 | -46.782 |

| Sirt3 (4JSR) | -5.735 | -32.778 |

| Sirt5 (6LJK) | -5.498 | -42.018 |

| Sirt6 (3K35) | -7.019 | -44.698 |

| Sirt7 (5IQZ) | -5.225 | -45.219 |

Note: Data for Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (B1210297) is shown as a representative example of an imidazole derivative.

Beyond simply predicting binding affinity, molecular docking provides crucial insights into the specific molecular interactions that stabilize the ligand-receptor complex. These computational models can reveal the formation of hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking between the imidazole derivative and the amino acid residues within the binding pocket of a biological target. nih.govnih.gov

For instance, studies on imidazole-phenothiazine hybrids targeting cancer receptors identified potential hydrogen bonding with specific residues like ASP831, along with interactions with a range of other amino acids, helping to explain the compound's inhibitory potential. nih.gov In another study, the imidazole nucleus itself was identified as a key anchoring point, with one of its nitrogen atoms coordinating directly with the iron atom in the heme group of the enzyme Heme oxygenase-1 (HO-1). nih.gov Such detailed computational insights are invaluable for understanding the binding mechanism at a molecular level and for guiding the rational design of more potent and selective therapeutic agents. researchgate.net

Applications in Advanced Organic Synthesis

4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol as a Versatile Synthetic Intermediate

This compound, a trisubstituted imidazole (B134444) N-oxide, serves as a valuable synthetic intermediate due to the reactivity of its N-hydroxy functionality. This group can be targeted for various transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The reactivity is analogous to other 1-hydroxyimidazoles, which are recognized as useful intermediates for synthesizing a range of imidazole derivatives. nih.gov

Research on structurally similar compounds, such as 4,5-dimethyl-2-(perfluoroindan-5-yl)-1H-imidazol-1-ol, has demonstrated the synthetic utility of the imidazol-1-ol moiety. For instance, this related compound reacts with aliphatic alcohols to produce 6-alkoxy-substituted derivatives, showcasing the potential for functionalization. researchgate.net Such reactions highlight the capacity of the 1-hydroxyimidazole (B8770565) core to act as a scaffold for further chemical modification. The N-oxide functionality activates the imidazole ring, facilitating transformations that lead to diverse derivatives.

Precursors for Substituted Imidazole Derivatives and Heterocycles

One of the primary applications of this compound is its role as a precursor to other substituted imidazoles. The N-hydroxy group can be removed or transformed, yielding a stable imidazole core that is prevalent in many biologically active molecules and functional materials.

A key transformation is its conversion to deoxygenated and further functionalized imidazoles. For example, a study on analogous 4,5-dimethyl-2-perfluoroaryl-1H-imidazol-1-ols demonstrated their reaction with chloroacetone (B47974) in the presence of potassium carbonate to afford 4,5-dimethyl-2-perfluoroaryl-1H-imidazoles. researchgate.net This reaction involves both deoxygenation and substitution, providing a direct route to highly functionalized imidazole derivatives. This established reactivity provides a clear pathway for using this compound to generate a variety of substituted imidazoles, which are themselves important precursors for more complex heterocyclic systems. u-tokyo.ac.jpsapub.orgnih.gov

Table 1: Synthesis of Substituted Imidazoles from 1-Hydroxyimidazole Analogs

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,5-Dimethyl-2-pentafluorophenyl-1H-imidazol-1-ol | Chloroacetone, K₂CO₃, DMF | 4,5-Dimethyl-1-(2-oxopropyl)-2-(pentafluorophenyl)-1H-imidazole | 89 | researchgate.net |

This table illustrates established synthetic routes for analogs of the title compound, suggesting similar pathways are available for its transformation into various substituted imidazole derivatives.

Role in the Synthesis of Complex Functional Organic Materials

While specific applications of this compound in materials science are an emerging area of research, the broader class of imidazole derivatives is fundamental to the creation of complex functional organic materials. Imidazoles are used in the production of dyes and pigments due to their inherent stability and chromophoric properties. The deoxygenated analog, 4,5-dimethyl-2-phenyl-1H-imidazole, is noted for its utility in this area.

Furthermore, imidazole-based compounds are extensively used as ligands to form metal complexes, which have significant applications in catalysis and materials science. The ability to functionalize this compound into a variety of substituted imidazoles opens avenues for creating bespoke ligands for novel metal-organic frameworks (MOFs) and other coordination polymers with tailored electronic and photophysical properties.

Building Blocks for Novel Chemical Entities

The imidazole core is a privileged scaffold in medicinal chemistry and drug discovery. ijpsonline.com Consequently, this compound represents a valuable building block for the synthesis of novel chemical entities with potential pharmacological activity. By leveraging the reactivity of the N-hydroxy group, chemists can access a wide array of derivatives that would be difficult to synthesize through other routes.

For instance, the transformation into functionalized imidazoles, as demonstrated with related perfluoroaryl compounds, generates structures that can be further elaborated. researchgate.net The resulting imidazole derivatives can be incorporated into larger molecules or used as the central core for constructing libraries of compounds for biological screening. nih.govresearchgate.net The synthesis of diverse substituted imidazoles from a common precursor like this compound is a powerful strategy in the exploration of new chemical space. u-tokyo.ac.jpsemanticscholar.orgresearchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dimethyl-2-phenyl-1H-imidazole |

| 4,5-dimethyl-2-(perfluoroindan-5-yl)-1H-imidazol-1-ol |

| 6-alkoxy-substituted 2-(perfluoroindan-5-yl)-1H-imidazol-1-ols |

| 4,5-dimethyl-2-perfluoroaryl-1H-imidazol-1-ols |

| 4,5-dimethyl-2-perfluoroaryl-1H-imidazoles |

| Chloroacetone |

Future Research Directions and Concluding Perspectives

Development of Innovative Synthetic Methodologies for N-Hydroxyimidazoles

While classical condensation methods for synthesizing N-hydroxyimidazoles are well-established, the future necessitates the development of more efficient, sustainable, and versatile synthetic strategies. researchgate.net

Green Chemistry and Mechanochemistry: A significant shift towards environmentally benign synthesis is anticipated. This includes the adoption of "green" protocols that utilize less hazardous solvents and reagents, such as nanoparticle-catalyzed reactions. bohrium.comias.ac.in A particularly promising avenue is mechanochemistry, which involves ball-milling techniques to conduct reactions in the absence of solvents. uzh.chmdpi.com This approach has already been successfully applied to the synthesis of 2-unsubstituted imidazole (B134444) N-oxides, offering high yields and reducing environmental impact. mdpi.comresearchgate.net Future work should aim to expand the scope of mechanochemical methods to a wider variety of substituted N-hydroxyimidazoles.

Multicomponent and Flow Reactions: One-pot multicomponent reactions (MCRs) that allow the assembly of complex N-hydroxyimidazoles from simple precursors in a single step will continue to be a major focus. nih.gov These reactions are highly atom-economical and efficient. Furthermore, transitioning these syntheses to continuous flow systems could offer enhanced control over reaction parameters, improved safety, and scalability, which are crucial for industrial applications.

Photocatalysis and Electrosynthesis: The exploration of photocatalytic and electrochemical methods for the synthesis and functionalization of N-hydroxyimidazoles is a nascent but promising field. mdpi.com These techniques can provide access to unique reaction pathways and enable transformations that are difficult to achieve through traditional thermal methods, potentially leading to novel derivatives with unique substitution patterns.

Advanced Mechanistic Studies of Imidazole N-Oxide Reactivity

A deeper, more nuanced understanding of the reaction mechanisms governing the chemistry of imidazole N-oxides is critical for predicting their behavior and designing new transformations.

Cycloaddition Pathways: Imidazole N-oxides are known to act as 1,3-dipoles in [3+2] cycloaddition reactions, which are fundamental for creating more complex heterocyclic systems. nih.govmdpi.com However, the exact mechanism can be complex, sometimes proceeding in a stepwise manner rather than a concerted fashion. nih.gov Future research, employing both experimental kinetics and computational modeling, should focus on elucidating the transition states and intermediates in these reactions. unimib.it This will allow for better control over the regioselectivity and stereoselectivity of the cycloadditions, particularly when chiral auxiliaries are used. mdpi.com

Tautomerism and Reactivity: N-hydroxyimidazoles can exist in two prototropic tautomeric forms: the N-hydroxy form and the N-oxide form. researchgate.netresearchgate.net The equilibrium between these tautomers is influenced by substituents, solvent, and solid-state packing. researchgate.net A critical area for future investigation is how this tautomeric equilibrium dictates the molecule's reactivity. For instance, one tautomer might be more susceptible to electrophilic attack while the other is more reactive as a nucleophile or a dipole. Understanding and controlling this equilibrium could unlock new synthetic possibilities.

Photochemical Rearrangements: The photochemistry of imidazoles and their N-oxides is an underexplored frontier. Theoretical studies suggest that photochemical excitation can lead to complex rearrangements via conical intersections and other pathways. nih.gov Experimental and computational studies are needed to map these photochemical reaction landscapes, which could lead to novel light-induced synthetic methods for isomerizing or functionalizing the imidazole core.

Integration of High-Throughput Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of N-hydroxyimidazole chemistry.

Predictive Modeling: Density Functional Theory (DFT) calculations have already proven invaluable for studying reaction mechanisms and tautomerism in imidazole systems. unimib.itnih.govnih.gov The next step is to develop robust predictive models that can screen large virtual libraries of N-hydroxyimidazole derivatives. These models could forecast key properties such as reactivity, stability, and even potential biological activity before a compound is ever synthesized in the lab.

Automated Synthesis and Screening: Coupling these in silico predictions with high-throughput experimental platforms would create a powerful discovery engine. Automated synthesis robots could prepare targeted libraries of compounds identified by computational screening. Subsequently, high-throughput screening techniques could rapidly evaluate the properties of these compounds, generating vast datasets.

Data-Driven Discovery: The data generated from integrated computational-experimental workflows could be analyzed using machine learning and artificial intelligence algorithms. This data-driven approach could identify subtle structure-activity or structure-property relationships that are not immediately obvious, guiding the design of next-generation N-hydroxyimidazoles with precisely tailored functions.

Exploration of New Applications in Materials Science and Medicinal Chemistry (from a synthetic perspective)

From a synthetic standpoint, the ultimate goal is to leverage the unique chemistry of N-hydroxyimidazoles to create functional molecules for specific applications.

Medicinal Chemistry: Imidazole derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. researchgate.netijpsjournal.comnih.gov N-hydroxyimidazoles, in particular, have shown promise as potent antiviral compounds. rsc.org Future synthetic efforts will focus on creating novel analogues of compounds like 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol with diversified substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. The development of synthetic routes that allow for late-stage functionalization will be key to rapidly generating libraries of drug-like molecules.

Materials Science and Catalysis: The ability of imidazole N-oxides to serve as precursors to N-heterocyclic carbenes (NHCs) is a significant area for future development. mdpi.comnih.gov NHCs are powerful ligands for transition metal catalysts. Synthetic chemists can design and build specific N-hydroxyimidazole precursors to access novel NHCs with unique steric and electronic properties, leading to catalysts with improved activity and selectivity. Furthermore, N-hydroxyimidazoles themselves are effective ligands in coordination chemistry, capable of forming complexes with various metals. researchgate.netekb.eg Future research from a synthetic perspective could involve designing elaborate N-hydroxyimidazole-based ligands for the construction of functional materials such as metal-organic frameworks (MOFs), sensors, or molecular magnets. acs.orgnih.gov

Q & A

Q. What are effective synthetic routes for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol?

A common approach involves multi-component condensation reactions. For example, analogous imidazole derivatives are synthesized using amino alcohols, aldehydes, and ammonium acetate under reflux in methanol, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine) . Optimization of substituent positions (e.g., methyl or phenyl groups) can be achieved by varying aldehydes or ketones, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl derivatives . Reaction conditions (e.g., 65°C for 12 hours) and solvent choice (methanol or ethanol) significantly influence yield and purity.

Q. What characterization techniques are critical for verifying the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing data on bond lengths, angles, and dihedral angles (e.g., planar imidazole cores with deviations <0.006 Å) . Complementary methods include:

- NMR spectroscopy : To confirm substituent positions and purity.

- FTIR : To identify functional groups (e.g., O–H stretches in hydroxylated derivatives).

- Elemental analysis : For empirical formula validation. Software like OLEX2 integrates crystallographic refinement and visualization, streamlining structure validation .

Q. How can intramolecular interactions stabilize the conformation of this compound?

Q. How can computational methods predict the reactivity of this compound in catalytic or biological applications?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes or receptors), as seen in imidazole-based drug candidates . For catalytic applications, transition-state modeling evaluates ligand-metal coordination efficiency.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in refinement (e.g., high R-factors) may arise from twinning or disordered solvent. SHELXL’s TWIN and BASF commands can model twinned data, while OLEX2’s graphical interface aids in visualizing disorder . For high-throughput studies, SHELXC/D/E pipelines robustly handle partial or weak diffraction data .

Q. How do transition-metal-free conditions impact the synthesis of this compound?

Base-promoted cyclization (e.g., using KOH or Cs₂CO₃) avoids metal contamination, crucial for pharmaceutical intermediates. This method leverages ketone-amidine condensations, achieving spiro-fused imidazolones with yields >75% . Comparative studies show reduced byproducts versus metal-catalyzed routes, though reaction times may increase.

Q. What role do substituents play in modulating the biological activity of this compound?

Electron-withdrawing groups (e.g., nitro or halogens) enhance antimicrobial activity by increasing membrane permeability, while bulky substituents (e.g., 4-methoxyphenyl) improve selectivity for enzyme targets . Structure-activity relationship (SAR) studies using analogues with varied aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) quantify these effects .

Methodological Notes

- Synthetic Optimization : Screen solvents (e.g., DMF vs. methanol) and catalysts (e.g., acetic acid vs. p-TsOH) to improve yield .

- Crystallization : Slow evaporation of methanol/diethyl ether (1:1 v/v) produces high-quality crystals for SCXRD .

- Data Analysis : Use Mercury (CCDC) or PLATON to validate hydrogen-bonding networks and topology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.